molecular formula C17H31NO5 B7818491 N-lauroyl-DL-glutamic acid CAS No. 29047-63-0

N-lauroyl-DL-glutamic acid

Cat. No.: B7818491
CAS No.: 29047-63-0
M. Wt: 329.4 g/mol
InChI Key: AVBJHQDHVYGQLS-UHFFFAOYSA-N
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Description

N-lauroyl-DL-glutamic acid: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a lauroyl group (a 12-carbon fatty acid chain) attached to the nitrogen atom of the glutamic acid molecule. It is known for its surface-active properties, making it useful in various industrial and scientific applications.

Scientific Research Applications

N-lauroyl-DL-glutamic acid has a wide range of applications in scientific research and industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: N-lauroyl-DL-glutamic acid can be synthesized through the reaction of glutamic acid with lauroyl chloride in the presence of a base. The reaction typically takes place in a mixed solvent system comprising water and a water-miscible organic solvent such as acetone, methyl ethyl ketone, dioxane, tetrahydrofuran, t-butyl alcohol, or cyclohexanone. The composition of the mixed solvent significantly influences the yield of the product, with the best results obtained when the organic solvent constitutes 30-60% of the mixture .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrolysis of N-acyl-α-aminoglutarodinitrile, which is obtained by reacting α-aminoglutarodinitrile with lauroyl chloride. The hydrolysis is carried out using an aqueous alkaline solution .

Chemical Reactions Analysis

Types of Reactions: N-lauroyl-DL-glutamic acid primarily undergoes hydrolysis and substitution reactions. It can be hydrolyzed to produce glutamic acid and lauric acid under acidic or basic conditions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous alkaline or acidic solutions are commonly used.

    Substitution: Fatty acid chlorides are used in the presence of bases for acylation reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-lauroyl-DL-glutamic acid is primarily based on its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in emulsification and solubilization processes. The molecular targets and pathways involved include interactions with cell membranes and proteins, altering their structure and function .

Comparison with Similar Compounds

  • N-lauroyl-L-glutamic acid
  • N-lauroyl-D-glutamic acid
  • N-lauroyl sarcosine
  • N-acylglycine
  • N-acylserine

Comparison: N-lauroyl-DL-glutamic acid is unique due to its racemic mixture, which can exhibit different physicochemical properties compared to its optically active counterparts. For instance, the monosodium salts of N-lauroyl-L-glutamic acid and N-lauroyl-D-glutamic acid have different solubilities and Krafft points compared to this compound . Additionally, this compound tends to form more stable emulsions compared to N-lauroyl sarcosine, although the latter shows superior interfacial tension reduction .

Properties

IUPAC Name

2-(dodecanoylamino)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBJHQDHVYGQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865520
Record name N-Lauroyl-DL-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-65-7, 29047-63-0
Record name NSC522180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Lauroyl-DL-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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